

SCH772984 vs. Other ERK Inhibitors at a Glance

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Compound Focus: SCH772984

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The table below summarizes the key features and experimental data for several prominent ERK inhibitors.

Inhibitor Name	Key Characteristics / Mechanism	Primary Experimental Context	Selectivity / Notable Off-Targets	Key Efficacy Data (IC50, etc.)	Status / Development Stage
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| **SCH772984** | - ATP-competitive [1]

- Novel binding pocket induces unique inactive kinase conformation [2]
- Associated with slow binding kinetics [2] | - Preclinical melanoma models (BRAF mutant, NRAS mutant, wild-type) [3]
- Pancreatic cancer models [4] [5] | Highly selective for ERK1/2 at concentrations up to 1 μ M [3] [1] | - **ERK1:** 4 nM [1]
- **ERK2:** 1 nM [1]
- **Cellular IC50 (A375, BRAF V600E):** 70 nM (anti-proliferative) [1] | Preclinical [6] | | **Ravoxertinib (GDC0994)** | - Orally bioavailable [7]
- Does not majorly impact phosphorylation levels of ERK itself [7] | - Preclinical melanoma models with acquired resistance to BRAF/MEK inhibitors [7]
- Phase I trial in advanced solid tumors [7] | Highly selective for ERK1/2 [7] | N/A in provided results | Phase I clinical trials [7] [8] | | **Ulixertinib (BVD-523)** | - Binds to the phosphorylated/active conformation of ERK1/2 [8] | - Triple-Negative Breast Cancer (TNBC) models [8]
- Clinical trials for advanced solid tumors [8] | Selective for ERK1/2 [8] | N/A in provided results | Clinical trials [6] [8] | | **SKLB-D18** | - **First-in-class dual inhibitor** of ERK1/2 and ERK5 [8]
- Designed to overcome compensatory ERK5 activation [8] | - Triple-Negative Breast Cancer (TNBC) models [8] | Selective for ERK1/2 and ERK5 [8] | N/A in provided results | Preclinical (Novel

compound) [8] |

Combination Therapy & Resistance Insights

A key therapeutic value of ERK inhibitors lies in their use in combination regimens and in overcoming drug resistance. The following table consolidates critical findings.

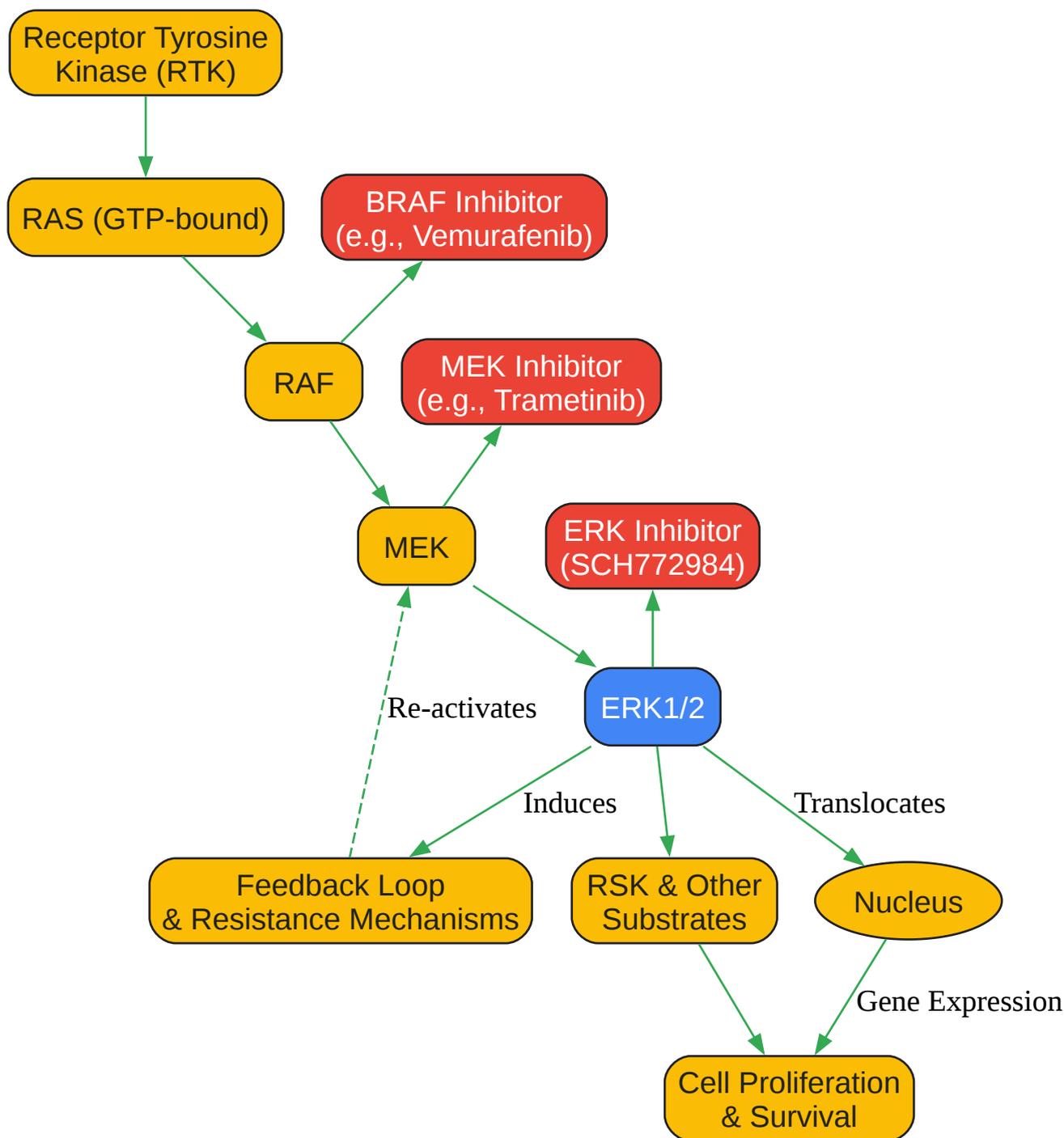
Inhibitor	Combination Partner	Cancer Model	Key Experimental Findings
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| **SCH772984** | Vemurafenib (BRAF inhibitor) | BRAF-mutant Melanoma | - **Synergistic** effect in most cell lines [3].

- Significantly **delayed the onset of acquired resistance** in long-term in vitro assays [3]. || **SCH772984** | VS-5584 (PI3K/mTOR inhibitor) | Pancreatic Cancer | - Combined treatment showed **superior tumor inhibition (80%)** vs. VS-5584 (28%) or **SCH772984** (44%) alone in a xenograft model [4] [5]. || **Ravoxertinib (GDC0994)** | PLX4032 (BRAF inhibitor) | BRAFi-resistant Melanoma | - Combination achieved a **synergistic enhancement** of inhibitory effects and robustly induced apoptosis in resistant cells [7]. || **BVD-523** | XMD8-92 (ERK5 inhibitor) | Triple-Negative Breast Cancer | - Co-inhibition produced **synergistic anti-proliferative effects** [8]. This finding motivated the design of the dual inhibitor SKLB-D18. |

Mechanism of Action and Signaling Pathway

SCH772984 inhibits the terminal kinases of the MAPK pathway. This pathway is a critical signaling cascade often dysregulated in cancer, regulating cell proliferation and survival.



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Diagram 1: MAPK/ERK Signaling Pathway and Inhibitor Mechanisms. **SCH772984** acts at the terminal point, potentially overcoming resistance from upstream feedback loops.

SCH772984's unique **slow-binding kinetics** and induction of a **unique inactive conformation** in ERK1/2 contribute to its prolonged on-target activity and high selectivity, which distinguishes it from other inhibitors

that may have different binding modes [2].

Key Experimental Protocols from Cited Research

To help you evaluate the data, here are summaries of the core methodologies used in the cited studies.

- **Cell Viability and IC₅₀ Determination (from [3])**
 - **Method:** Cells were treated with **SCH772984** across a range of concentrations.
 - **Analysis:** The 50% inhibitory concentration (IC₅₀) was determined. Sensitivity was categorized as sensitive (IC₅₀ < 1 μM), intermediately sensitive (IC₅₀ 1-2 μM), or resistant (IC₅₀ > 2 μM).
- **Pathway Modulation Analysis (Western Blot) (from [3] [7])**
 - **Method:** Cell lines were treated with the inhibitor, and lysates were collected over a time-course.
 - **Analysis:** Western blotting was performed using antibodies against phosphorylated and total proteins (e.g., pERK, pRSK, pMEK, pAKT) to assess pathway inhibition and feedback mechanisms.
- **In Vivo Efficacy Study (from [5])**
 - **Model:** PDAC xenograft mouse model.
 - **Dosing:** Mice were treated with vehicle control, VS-5584 alone, **SCH772984** alone, or the combination.
 - **Analysis:** Tumor volumes were measured over time to calculate percent tumor inhibition for each treatment group.
- **Analysis of Apoptosis and Cell Cycle (from [3] [7])**
 - **Method:** Cells were treated with inhibitors, fixed, and stained with Propidium Iodide (PI).
 - **Analysis:** Flow cytometry was used to analyze the cell cycle phase distribution (G0/G1, S, G2/M) and the sub-G1 population, which indicates apoptotic cells.

Conclusion and Research Implications

In summary, **SCH772984** is a highly selective, potent preclinical tool compound with a unique mechanism, particularly effective in models of MAPK pathway dysregulation. Newer strategies are exploring dual ERK1/2 and ERK5 inhibition to combat resistance, as seen with the novel agent SKLB-D18.

- **For overcoming BRAF inhibitor resistance:** **SCH772984** and raxoxertinib show strong preclinical evidence.
- **For vertical pathway inhibition:** Combining **SCH772984** with BRAF or PI3K/mTOR inhibitors is a promising strategy to enhance efficacy and delay resistance.

- **For future directions:** The field is moving towards **dual-target inhibitors** like SKLB-D18 to address compensatory pathways like ERK5 that can limit the long-term efficacy of single-target agents [8].

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